molecular formula C21H17Cl2N5O2 B2713450 3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922111-13-5

3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2713450
CAS RN: 922111-13-5
M. Wt: 442.3
InChI Key: DOKISGSLKUIIRZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a chlorobenzyl group . These groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, 3-chlorobenzylamine, a related compound, undergoes reductive amination during dihydroquinolone synthesis .

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin, which share structural similarities with the compound , demonstrate notable anticancer and anti-inflammatory properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have revealed their potency as anticancer and anti-5-lipoxygenase agents, suggesting a potential route for therapeutic exploration in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016). These findings underscore the importance of such compounds in developing new drugs with specific mechanisms of action against cancer cells and inflammation.

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of benzamide-based 5-aminopyrazoles and their corresponding derivatives have been highlighted in recent studies. Notably, some synthesized compounds have shown significant activities against bird flu influenza (H5N1), suggesting a promising avenue for the development of novel antiviral agents (Hebishy et al., 2020). This research area is of particular interest given the ongoing search for effective treatments against various viral pathogens, including those responsible for pandemic outbreaks.

Synthesis and Evaluation in Drug Discovery

The exploration of pyrazolo[3,4-d]pyrimidin derivatives extends to their synthesis and evaluation in the context of drug discovery. Studies focusing on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation have shed light on their insecticidal and antibacterial potential, offering insights into the versatile applications of these compounds in pharmaceuticals and agrochemicals (Deohate et al., 2020). Such research underscores the multidisciplinary interest in pyrazolo[3,4-d]pyrimidin derivatives, emphasizing their role in the ongoing quest for new and effective therapeutic agents.

properties

IUPAC Name

3-chloro-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c22-16-5-1-3-14(9-16)12-27-13-25-19-18(21(27)30)11-26-28(19)8-7-24-20(29)15-4-2-6-17(23)10-15/h1-6,9-11,13H,7-8,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKISGSLKUIIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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